molecular formula C9H6F3NO2S B067491 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile CAS No. 186405-37-8

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

Cat. No.: B067491
CAS No.: 186405-37-8
M. Wt: 249.21 g/mol
InChI Key: AGVHYIFQWMKQLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile can be achieved through multiple synthetic routes. One common method involves the reaction of 4-iodobenzotrifluoride with 3-buten-2-ol and 3-azido-2-methylbut-3-en-2-ol under ultraviolet irradiation at room temperature . This reaction yields 2-(arylsulfonyl)acetonitriles in moderate to good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile include:

Uniqueness

This compound is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of molecules with specific chemical and biological activities.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)7-1-3-8(4-2-7)16(14,15)6-5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVHYIFQWMKQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621383
Record name [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186405-37-8
Record name [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-TRIFLUOROMETHYLBENZENESULPHONYL)ACETONITRILE
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